molecular formula C22H22O6 B2468998 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate CAS No. 896037-66-4

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2468998
CAS No.: 896037-66-4
M. Wt: 382.412
InChI Key: DENILZSDCVMSEI-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 3,4-dimethoxyphenyl group and the 2-methylpropanoate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
  • 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
  • 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Uniqueness

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-8-16-13(3)20(22(24)28-18(16)11-15)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENILZSDCVMSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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